N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
Brand Name: Vulcanchem
CAS No.: 590395-83-8
VCID: VC17287735
InChI: InChI=1S/C26H26N2O3/c1-5-13-30-20-11-9-19(10-12-20)25(29)27-22-8-6-7-21(18(22)4)26-28-23-15-16(2)14-17(3)24(23)31-26/h6-12,14-15H,5,13H2,1-4H3,(H,27,29)
SMILES:
Molecular Formula: C26H26N2O3
Molecular Weight: 414.5 g/mol

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide

CAS No.: 590395-83-8

Cat. No.: VC17287735

Molecular Formula: C26H26N2O3

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide - 590395-83-8

Specification

CAS No. 590395-83-8
Molecular Formula C26H26N2O3
Molecular Weight 414.5 g/mol
IUPAC Name N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
Standard InChI InChI=1S/C26H26N2O3/c1-5-13-30-20-11-9-19(10-12-20)25(29)27-22-8-6-7-21(18(22)4)26-28-23-15-16(2)14-17(3)24(23)31-26/h6-12,14-15H,5,13H2,1-4H3,(H,27,29)
Standard InChI Key RABNROSUDWETLC-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C

Introduction

Synthesis Pathway

The synthesis of this compound likely involves multistep organic reactions, including:

  • Formation of the benzoxazole core by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or derivative.

  • Functionalization of the benzoxazole ring with methyl groups.

  • Coupling of the benzoxazole derivative with a substituted benzamide through amide bond formation.

Potential Applications

This compound's structure suggests it may have pharmacological or biological relevance due to the following features:

  • Benzoxazole Core:

    • Benzoxazoles are known for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Amide Linkage:

    • The amide bond is a common feature in drug molecules, contributing to stability and bioavailability.

  • Substituents:

    • The methyl and propoxy groups can enhance lipophilicity, potentially improving membrane permeability.

Research Findings and Applications

While no direct studies on this specific compound were found in the provided search results, related benzoxazole derivatives have shown significant biological activities:

  • Anticancer Activity:

    • Benzoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting enzymes like topoisomerases or kinases .

  • Antimicrobial Activity:

    • Compounds containing benzoxazole moieties exhibit antimicrobial effects against Gram-positive and Gram-negative bacteria .

  • Anti-inflammatory Potential:

    • Molecular docking studies on similar compounds suggest they may inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation .

Future Research Directions

To fully explore the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide:

  • Conduct in vitro biological assays to evaluate its activity against cancer cell lines or microbial strains.

  • Perform molecular docking studies to identify potential protein targets.

  • Investigate its pharmacokinetics and toxicity through computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling.

  • Explore structural modifications to optimize its activity and selectivity.

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